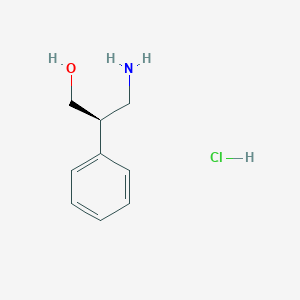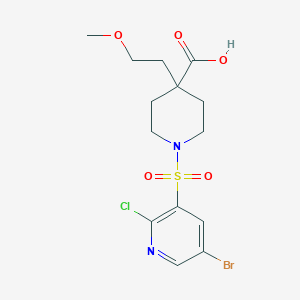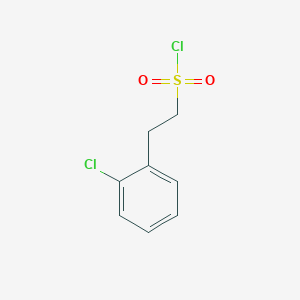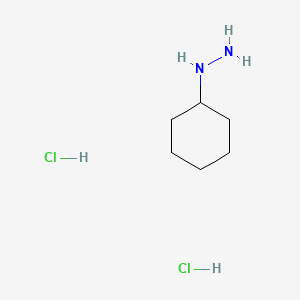![molecular formula C24H18ClN5O3 B2472562 N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-80-8](/img/no-structure.png)
N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of triazoloquinazoline, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
Triazoloquinazoline derivatives contain a triazole ring fused with a quinazoline ring. The molecular structure can be analyzed using techniques like NMR spectroscopy, X-ray crystallography, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Common reactions could involve the triazole ring, the quinazoline ring, or the amide group .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. Computational chemistry tools can also predict these properties .Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds similar to N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. For instance, El‐Kazak and Ibrahim (2013) synthesized a series of compounds including polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, exhibiting significant antimicrobial activity (El‐Kazak & Ibrahim, 2013). Similarly, Gineinah (2001) synthesized derivatives that incorporated 5-substituted 1,2,4-triazolo[4,3-c]quinazoline, showing promising antibacterial potency (Gineinah, 2001).
Anticancer Activity
Research into anticancer properties is another significant application. A study by Reddy et al. (2015) revealed that 1,2,4-triazolo[4,3-a]-quinoline derivatives exhibited notable anticancer activity, specifically against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Structural and Molecular Studies
Structural characterization and molecular studies also form a crucial part of the research. Wu et al. (2021) synthesized a compound with a structure similar to the target molecule and conducted comprehensive structural analysis using various spectroscopy techniques and X-ray crystallography, providing insights into molecular interactions and potential biological activities (Wu et al., 2021).
Synthesis and Reactivity
The synthesis and reactivity of related compounds have been extensively studied. For example, the work of Tennant (1966) on the synthesis of triazolo[1,5-a]quinazoline derivatives highlights the chemical reactivity and potential for creating diverse derivatives of this class of compounds (Tennant, 1966).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzylamine with 4-methoxyphenylacetic acid to form an intermediate, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole-5-one to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-methoxyphenylacetic acid", "2-amino-4,5-dihydro-1,2,3-triazole-5-one", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 equiv) and 4-methoxyphenylacetic acid (1.1 equiv) in DMF and add DIPEA (1.1 equiv). Stir the mixture at room temperature for 2 hours.", "Step 2: Add DCC (1.1 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in DMF and add 2-amino-4,5-dihydro-1,2,3-triazole-5-one (1.1 equiv). Stir the mixture at room temperature for 2 hours.", "Step 5: Concentrate the reaction mixture under reduced pressure and dissolve the residue in methanol.", "Step 6: Add ethyl acetate to the methanol solution and stir for 30 minutes.", "Step 7: Collect the precipitated product by filtration and wash with water and ethyl acetate.", "Step 8: Dry the product under vacuum to obtain N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |
Numéro CAS |
1031595-80-8 |
Nom du produit |
N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Formule moléculaire |
C24H18ClN5O3 |
Poids moléculaire |
459.89 |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O3/c1-33-18-9-4-15(5-10-18)21-22-27-24(32)19-11-6-16(12-20(19)30(22)29-28-21)23(31)26-13-14-2-7-17(25)8-3-14/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2472483.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-enamide](/img/structure/B2472484.png)





![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)
![2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2472496.png)
![3-chloro-4-fluoro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2472498.png)
![3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2472499.png)
![3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2472500.png)
